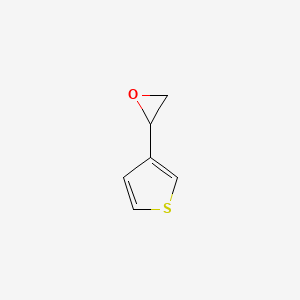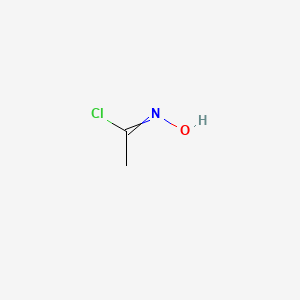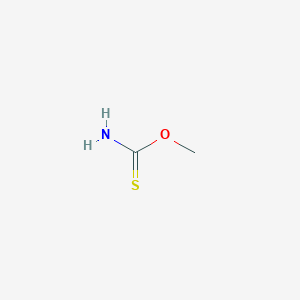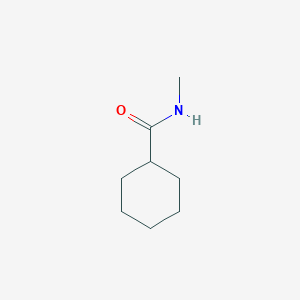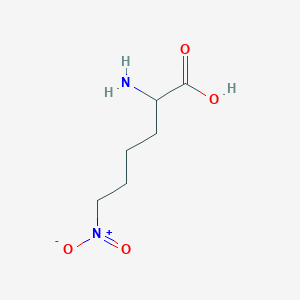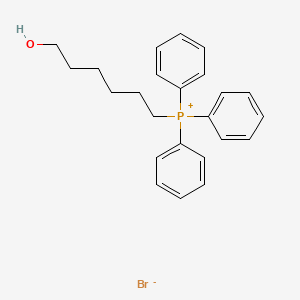
(6-hydroxyhexyl)triphenylphosphonium Bromide
Übersicht
Beschreibung
“(6-hydroxyhexyl)triphenylphosphonium Bromide” is a chemical compound with the CAS Number: 68760-65-6 . It has a molecular weight of 443.36 and its IUPAC name is (6-hydroxyhexyl) (triphenyl)phosphonium bromide . The compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of similar triphenylphosphonium compounds involves the direct mixing of alcohol, trimethylsilyl bromide, and triphenylphosphine in 1,4-dioxane followed by heating at 80 °C . This method is efficient for acid-sensitive substrates .Molecular Structure Analysis
The molecular formula of “this compound” is C24H28BrOP . Its InChI code is 1S/C24H28OP.BrH/c25-20-12-1-2-13-21-26 (22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19,25H,1-2,12-13,20-21H2;1H/q+1;/p-1 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 443.4 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 9 . Its exact mass and monoisotopic mass are 442.10612 g/mol . The topological polar surface area is 20.2 Ų .Wissenschaftliche Forschungsanwendungen
Photophysical Properties in Polyelectrolytes
(6-Hydroxyhexyl)triphenylphosphonium bromide exhibits interesting photophysical properties when used in polyelectrolytes. A study detailed the synthesis and photophysical characteristics of poly{3-[6-(triphenylphosphonium)hexyl]-thiophene-2,5-diyl bromide} and reported solvatochromism and detailed aggregation experiments. These findings are significant in the context of polymer science and material engineering (Hladysh et al., 2016).
In Carbohydrate Chemistry
This compound plays a role in carbohydrate chemistry. A study described the reaction of triphenylphosphine with N-bromosuccinimide, forming a phosphonium salt used in carbohydrate transformations. This research has implications for synthetic organic chemistry, especially in the development of new carbohydrate derivatives (Hodosi, Podányi, & Kuszmann, 1992).
Synthesis of Tetraphenylporphyrinylmethyltriphenylphosphonium Salts
In a study, researchers synthesized triphenyl[(5,10,15,20-tetraphenylporphyrin-2-yl)methyl]phosphonium chloride, bromide, and trifluoroacetate by reacting with 2-hydroxymethyl-5,10,15,20-tetraphenylporphyrin. This synthesis is relevant in the field of organic chemistry for the development of novel compounds (Berezovskiĭ, Ishkov, & Vodzinskii, 2017).
Formation of Sheet-Like Hydrogels
A study focused on the formation of a sheet-like hydrogel from vesicles using an ionic liquid-based surfactant, which included alkyl triphenylphosphonium bromide. This research is significant for the development of smart materials and has applications in biochemistry (Li et al., 2013).
Catalytic Applications in Carbon Dioxide Fixation
Chitosan-grafted quarternary phosphonium ionic liquid, including 1-butyl-triphenylphosphonium bromide, was prepared and used as a catalyst for the synthesis of cyclic carbonates through CO2 cycloaddition to epoxides. This catalytic method is important for environmental chemistry and green chemistry initiatives (Jing-xian et al., 2014).
Preparation of Gold Nanoparticles
Research demonstrated the use of (6-thioacetylhexyl)triphenylphosphonium bromide in forming water-soluble gold nanoparticles. This application is particularly relevant in nanotechnology and materials science (Ju-Nam et al., 2008).
Phosphonium Salts in Leishmaniasis Treatment
A study on 4-hydroxyphenyl phosphonium salt derivatives revealed their effectiveness against the protozoan parasite Leishmania donovani. The research is significant for pharmacology and the development of new treatments for parasitic diseases (Manzano et al., 2019).
Role in Synthetic Organic Chemistry
This compound plays an important role in synthetic organic chemistry, particularly in the synthesis of specialized organic compounds, as highlighted in a study focusing on phosphinemethylene chemistry (Seyferth et al., 1966).
Myocardial Imaging Using Positron Emission Tomography
A study detailed the synthesis of [(18)F]-labeled (6-fluorohexyl)triphenylphosphonium cation, a potential agent for myocardial imaging using positron emission tomography (PET). This research contributes to medical imaging and cardiology (Kim, Kim, Yu, & Min, 2012).
Wirkmechanismus
Target of Action
The primary target of (6-hydroxyhexyl)triphenylphosphonium bromide is the mitochondria in cells . The compound is designed to localize to the mitochondria, where it can interact with various components of the organelle .
Mode of Action
The compound contains a triphenylphosphonium (TPP) tag, which facilitates its cellular uptake and accumulation in the mitochondria . The TPP cations in the compound help it to localize to the mitochondria, where it can interact with its targets .
Pharmacokinetics
Its tpp tag likely facilitates its absorption and distribution to the mitochondria .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-hydroxyhexyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28OP.BrH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19,25H,1-2,12-13,20-21H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTJFZNHSTYUCD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382793 | |
| Record name | Phosphonium, (6-hydroxyhexyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68760-65-6 | |
| Record name | Phosphonium, (6-hydroxyhexyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
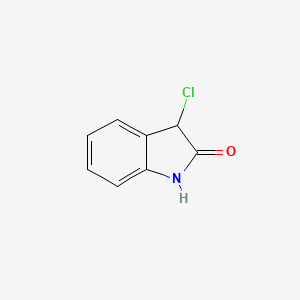
![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane;3-methylidene-6-propan-2-ylcyclohexene;1-methyl-4-prop-1-en-2-ylcyclohexene;2,6,6-trimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B3055994.png)
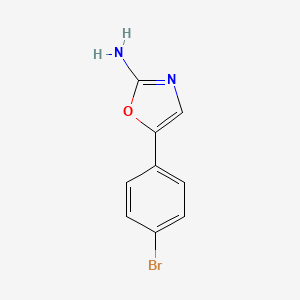
![4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B3055996.png)
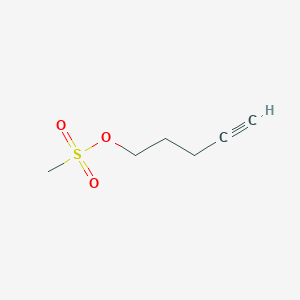
![1-Propanol, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B3056002.png)
